1-(2-(Allyloxy)phenoxy)-3-((propan-2-yl-d7)amino)propan-2-ol
Overview
Description
Oxprenolol-d7 is a deuterium-labeled variant of oxprenolol, a non-selective beta-adrenergic receptor antagonist. The deuterium labeling is used primarily for analytical purposes in research, particularly in the study of metabolic pathways and pharmacokinetic profiles . Oxprenolol itself is used to treat conditions such as hypertension, angina pectoris, and arrhythmias .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Oxprenolol-d7 involves the incorporation of deuterium atoms into the oxprenolol molecule. This is typically achieved through the use of deuterated reagents or solvents during the synthesis process. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:
Deuteration of Precursors: The starting materials are deuterated using deuterium gas or deuterated solvents.
Formation of Oxprenolol Backbone: The deuterated precursors are then reacted to form the oxprenolol backbone, typically through a series of condensation and reduction reactions.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity and deuterium incorporation
Industrial Production Methods: Industrial production of Oxprenolol-d7 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of deuterated precursors are prepared.
Automated Synthesis: Automated systems are used to carry out the synthesis steps efficiently.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product
Chemical Reactions Analysis
Types of Reactions: Oxprenolol-d7 undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can occur at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Substitution reactions can occur at the aromatic ring or the side chains, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of oxprenolol ketone .
Scientific Research Applications
Oxprenolol-d7 is widely used in scientific research due to its deuterium labeling, which allows for precise tracking and quantification in various studies. Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of oxprenolol in the body
Metabolic Pathway Analysis: Helps in elucidating the metabolic pathways and identifying metabolites
Drug Development: Used as a reference standard in the development and testing of new drugs
Analytical Chemistry: Employed in techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy for accurate quantification and analysis
Mechanism of Action
Oxprenolol-d7, like oxprenolol, acts as a non-selective beta-adrenergic receptor antagonist. It competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites. By binding to beta-1 and beta-2 adrenergic receptors, it inhibits the effects of catecholamines, leading to decreased heart rate, cardiac output, and blood pressure . Additionally, it inhibits the production of renin, thereby reducing the formation of angiotensin II and aldosterone, which further contributes to its antihypertensive effects .
Comparison with Similar Compounds
Propranolol: Another non-selective beta-adrenergic receptor antagonist used to treat similar conditions.
Atenolol: A selective beta-1 adrenergic receptor antagonist with fewer central nervous system side effects.
Metoprolol: A selective beta-1 adrenergic receptor antagonist used primarily for hypertension and heart failure
Uniqueness of Oxprenolol-d7: Oxprenolol-d7 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The deuterium atoms can alter the metabolic stability and pharmacokinetic profile of the compound, making it a valuable tool in drug development and research .
Properties
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3/h4-8,12-13,16-17H,1,9-11H2,2-3H3/i2D3,3D3,12D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMAWMOMDPGJMB-JLTHDCAWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1OCC=C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC=C1OCC=C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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